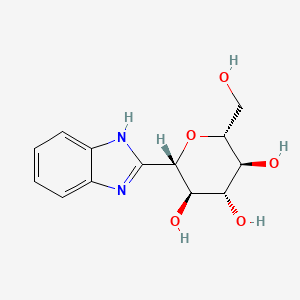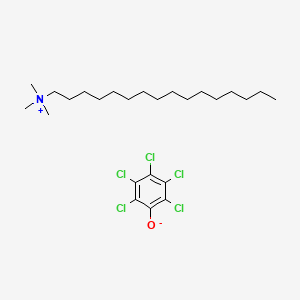
Trimethylcetylammonium pentachlorophenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylcetylammonium pentachlorophenate is a quaternary ammonium salt.
Applications De Recherche Scientifique
Analytical Applications in Environmental Monitoring
Environmental Monitoring and Detection Methods Trimethylcetylammonium pentachlorophenate is linked to the detection and monitoring of environmental pollutants such as tributyltin (TBT) and pentachlorophenol (PCP), both of which are recognized as environmental endocrine disruptors. A novel approach using gas chromatography-triple quadrupole mass spectrometry has been developed for analyzing these substances in seawater, demonstrating the compound's utility in environmental monitoring and pollution control (Amendola et al., 2017). Additionally, a gas chromatography-mass spectrometry method, utilizing derivatization with trimethylsilyl-N,N-dimethylcarbamate, was established for the simultaneous determination of phenols and chlorophenols in aqueous samples, signifying the role of related compounds in environmental analytics (Kovács et al., 2008).
Biological Impact Studies
Toxicological and Biological Impact Research Research on pentachlorophenol, a compound related to Trimethylcetylammonium pentachlorophenate, has shown its broad-spectrum biocidal properties, and its effects on organisms have been extensively studied. For instance, the impact of pentachlorophenol on the digestive gland cells of freshwater mussels was assessed, revealing insights into oxidative DNA damage and changes in plasma membrane fluidity, contributing to our understanding of its toxicological properties (Miłowska et al., 2003).
Environmental Remediation
Bioremediation and Environmental Cleanup The bioremediation of pentachlorophenol-contaminated groundwater using immobilized Sphingomonas cells demonstrates the potential application of compounds like Trimethylcetylammonium pentachlorophenate in environmental cleanup. This research highlighted the feasibility of remediating contaminated groundwater through biological treatment systems, marking a significant step in environmental preservation and pollution mitigation (Yang & Lee, 2008).
Sensor Development
Sensor and Detection Technologies Advancements in sensor technology also highlight the relevance of compounds like Trimethylcetylammonium pentachlorophenate in scientific research. A notable development is the creation of an enzyme-free, metal-free, and preconcentration-free electrochemical sensor for pentachlorophenol assay, based on a hollow zeolitic imidazolate framework–derived mesoporous carbon material. This innovation underscores the compound's role in the development of sophisticated detection systems for environmental pollutants (Zhu et al., 2020).
Propriétés
Numéro CAS |
87-76-3 |
|---|---|
Nom du produit |
Trimethylcetylammonium pentachlorophenate |
Formule moléculaire |
C25H42Cl5NO |
Poids moléculaire |
549.9 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C19H42N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-19H2,1-4H3;12H/q+1;/p-1 |
Clé InChI |
FDODMJVLXHAZON-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Autres numéros CAS |
87-76-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



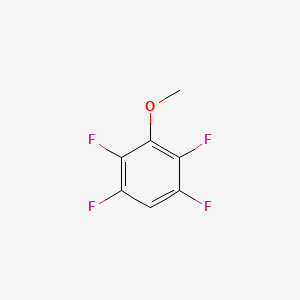

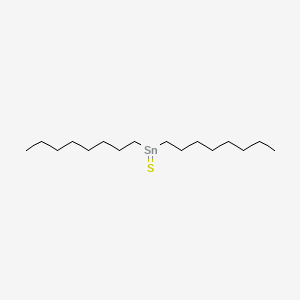
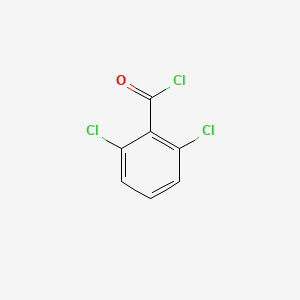

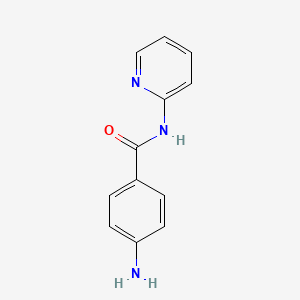
![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

